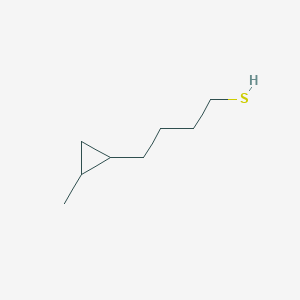
4-(2-Methylcyclopropyl)butane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylcyclopropyl)butane-1-thiol is a chemical compound with the CAS Number: 2551119-66-3 . It has a molecular weight of 144.28 and is used in scientific research.
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C8H16S/c1-7-6-8(7)4-2-3-5-9/h7-9H,2-6H2,1H3 .作用機序
The mechanism of action of 4-(2-Methylcyclopropyl)butane-1-thiol involves the binding of the compound to the CB1 receptor in the endocannabinoid system. The CB1 receptor is a G protein-coupled receptor that is located in the brain and other parts of the body. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters. The activation of the CB1 receptor by this compound can lead to a variety of physiological effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. The compound has been shown to produce a range of effects, including euphoria, relaxation, altered perception, and increased heart rate. In addition, this compound has been shown to have a high affinity for the CB1 receptor, which makes it more potent than other synthetic cannabinoids. The long-term effects of this compound on the brain and other organs are not well understood and require further research.
実験室実験の利点と制限
4-(2-Methylcyclopropyl)butane-1-thiol has several advantages for use in lab experiments. The compound is highly potent and can be used in small quantities to produce significant effects. In addition, the synthesis method of this compound is well established, which makes it easy to obtain and study. However, there are also limitations to using this compound in lab experiments. The compound is classified as a Schedule I substance, which makes it difficult to obtain for research purposes. In addition, the long-term effects of this compound on the brain and other organs are not well understood, which limits its use in certain types of experiments.
将来の方向性
There are several future directions for research on 4-(2-Methylcyclopropyl)butane-1-thiol. One area of research is to study the long-term effects of the compound on the brain and other organs. This research could help to determine the safety of this compound and other synthetic cannabinoids for human use. Another area of research is to develop new analogs of this compound with different pharmacological effects. This research could lead to the development of new drugs for the treatment of various medical conditions. Finally, research on the synthesis method of this compound could lead to the development of new synthetic methods for other compounds.
合成法
The synthesis of 4-(2-Methylcyclopropyl)butane-1-thiol involves the reaction of 2-methylcyclopropylamine with 4-cyanobutanoic acid, followed by the addition of thiol reagent. The reaction takes place in the presence of a catalyst and undergoes several purification steps to obtain a pure product. The synthesis method of this compound has been studied extensively to understand its chemical properties and to develop new analogs with different pharmacological effects.
科学的研究の応用
4-(2-Methylcyclopropyl)butane-1-thiol has been used in scientific research to study its effects on the endocannabinoid system. The endocannabinoid system is responsible for regulating various physiological processes, including pain, mood, appetite, and sleep. This compound is a potent agonist of the CB1 receptor, which is the primary receptor in the endocannabinoid system. The activation of the CB1 receptor by this compound leads to the release of neurotransmitters, such as dopamine and serotonin, which can affect mood and behavior.
特性
IUPAC Name |
4-(2-methylcyclopropyl)butane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16S/c1-7-6-8(7)4-2-3-5-9/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOIBQQUZKQCBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Diphenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2901204.png)
![3-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2901205.png)
![1-[(1S)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2901206.png)
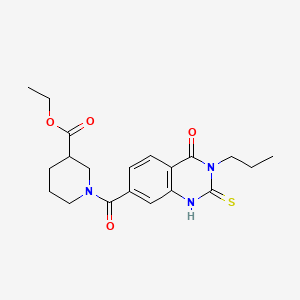
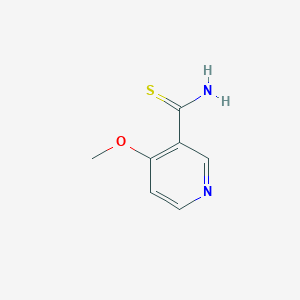
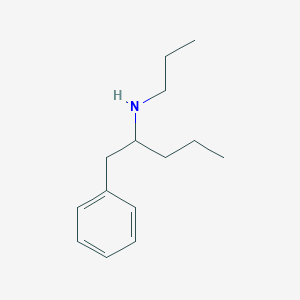
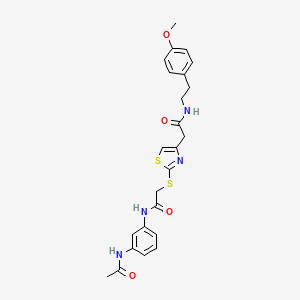
![1-[2-Hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2901218.png)
![methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2901220.png)
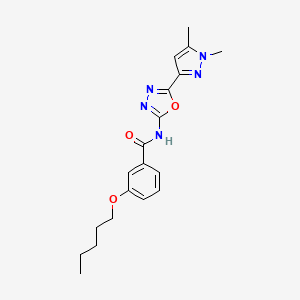
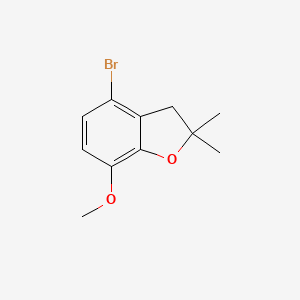
![3-cyclopentyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)propanamide](/img/structure/B2901224.png)
![Ethyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate](/img/structure/B2901225.png)
![(E)-5-methyl-7-styryl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2901226.png)